molecular formula C29H42N2O18 B561742 2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose CAS No. 475502-13-7

2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose

Cat. No.: B561742
CAS No.: 475502-13-7
M. Wt: 706.651
InChI Key: BMIXNBQSCFEDBZ-DZMJHXHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex carbohydrate derivative. It has a molecular formula of C23H36N2O14 . It is also known as Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranoside .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups including acetamido and acetyl groups . It also contains a glucopyranosyl ring structure, which is a common feature in many carbohydrates .

Scientific Research Applications

Bioactive Compounds and Enzyme Inhibition

Research on complex glycosides, such as acacic acid-type saponins (AATS), highlights their potential in cancer therapy due to their cytotoxic and apoptosis-inducing activities. These compounds, characterized by specific oligosaccharide moieties, have shown promise in targeting various cancer-related processes. The structural complexity and biological activity of such molecules underline the potential of detailed glycoside studies in discovering new antitumor agents M. Lacaille-Dubois et al., 2011.

Drug Delivery Systems

The development of drug delivery systems often utilizes complex carbohydrates and derivatized glucans. These substances, through chemical modification such as acetylation, can significantly alter their solubility and, consequently, their biological activities. This is critical for creating more effective pharmaceutical formulations, including anticoagulants and antioxidants Francini Yumi Kagimura et al., 2015.

Cyclodextrins in Industrial Applications

Cyclodextrins, cyclic oligosaccharides composed of glucopyranose subunits, are noted for their ability to form inclusion complexes with various substances, thereby enhancing the solubility and stability of guest molecules. This property is exploited in numerous industrial applications, ranging from pharmaceuticals to food products, highlighting the importance of carbohydrate chemistry in technological advancements E. D. Valle, 2004.

Properties

IUPAC Name

(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-acetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N2O18/c1-11(27(39)40)43-25-21(30-12(2)32)28(46-18(8)38)47-20(10-42-15(5)35)24(25)49-29-22(31-13(3)33)26(45-17(7)37)23(44-16(6)36)19(48-29)9-41-14(4)34/h11,19-26,28-29H,9-10H2,1-8H3,(H,30,32)(H,31,33)(H,39,40)/t11-,19-,20-,21-,22-,23-,24-,25-,26-,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIXNBQSCFEDBZ-DZMJHXHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)COC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)COC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746906
Record name 2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475502-13-7
Record name 2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.